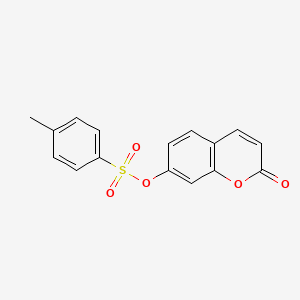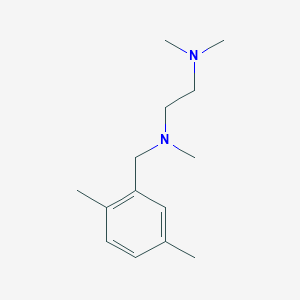![molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide, also known as Triclabendazole, is a chemical compound that is widely used in scientific research applications. It is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. Triclabendazole has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans.
作用机制
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole works by inhibiting the synthesis of β-tubulin, a protein that is essential for the formation of microtubules in the parasite's cells. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the synthesis of β-tubulin, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole disrupts the microtubule structure, leading to the death of the parasite.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have a low toxicity profile in animals and humans. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine and feces. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have no significant effects on the liver and kidney function, blood chemistry, or hematological parameters.
实验室实验的优点和局限性
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has several advantages for use in laboratory experiments. It has a broad spectrum of activity against parasitic infections, making it useful for studying different types of parasites. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is also relatively safe and well-tolerated in animals, making it suitable for use in toxicity studies. However, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has some limitations for lab experiments. It is not effective against all types of parasites, and some strains of parasites may develop resistance to the drug over time.
未来方向
There are several future directions for the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in scientific research. One area of interest is the development of new formulations of the drug that can be used in humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to be effective against several types of parasitic infections in humans, including liver flukes and schistosomiasis. Another area of interest is the study of the mechanism of action of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole and its effects on the parasite's cells. This could lead to the development of new drugs that target the same pathway. Finally, the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in combination with other drugs could lead to more effective treatments for parasitic infections.
合成方法
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-hydroxy-1-naphthaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to form the final compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide.
科学研究应用
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been extensively used in scientific research for its antiparasitic properties. It has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has also been used in the treatment of other parasitic infections, such as schistosomiasis and echinococcosis.
属性
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCDQWIDPPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)
![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)

![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)
